N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide
Overview
Description
N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamido group attached to a phenyl ring, which is further connected to a 4-chlorobenzamide moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include techniques like crystallization, filtration, and drying to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of bacterial infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth, reduction of inflammation, and inhibition of microbial growth .
Comparison with Similar Compounds
N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide can be compared with other similar compounds, such as:
N-[4-(benzenesulfonamido)phenyl]-4-bromobenzamide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N-[4-(benzenesulfonamido)phenyl]-4-fluorobenzamide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
N-[4-(benzenesulfonamido)phenyl]-4-methylbenzamide: The presence of a methyl group can affect the compound’s steric properties and interaction with molecular targets.
Properties
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-8-6-14(7-9-15)19(23)21-16-10-12-17(13-11-16)22-26(24,25)18-4-2-1-3-5-18/h1-13,22H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYNNLXBKUHDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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